Bapta

Catalog No.
S520436
CAS No.
85233-19-8
M.F
C22H24N2O10
M. Wt
476.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bapta

CAS Number

85233-19-8

Product Name

Bapta

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]phenoxy]ethoxy]-N-(carboxymethyl)anilino]acetic acid

Molecular Formula

C22H24N2O10

Molecular Weight

476.4 g/mol

InChI

InChI=1S/C22H24N2O10/c25-19(26)11-23(12-20(27)28)15-5-1-3-7-17(15)33-9-10-34-18-8-4-2-6-16(18)24(13-21(29)30)14-22(31)32/h1-8H,9-14H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32)

InChI Key

FTEDXVNDVHYDQW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, tetrapotassium salt, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, BAPETA, BAPTA, Ca(II)-BAPTA, cesium BAPTA

Canonical SMILES

C1=CC=C(C(=C1)N(CC(=O)O)CC(=O)O)OCCOC2=CC=CC=C2N(CC(=O)O)CC(=O)O

The exact mass of the compound Bapta is 476.1431 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. It belongs to the ontological category of polyamino carboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a highly selective, fast-acting calcium chelator utilized extensively in biochemical assays, electrophysiology, and cellular imaging. Unlike traditional aliphatic chelators, BAPTA incorporates aromatic rings that lower the pKa of its coordinating nitrogen atoms. This structural modification yields a chelator that maintains stable calcium-binding affinity across physiological pH ranges and exhibits diffusion-limited binding kinetics. For procurement and assay design, BAPTA is the standard when researchers or formulators require precise, rapid buffering of calcium transients without perturbing magnesium concentrations or suffering from pH-induced titration errors [1].

Attempting to substitute BAPTA with common chelators like EGTA or EDTA introduces critical kinetic and selectivity failures in advanced applications. EGTA requires the dissociation of two protons before binding calcium, making its affinity highly sensitive to minor pH fluctuations—a fatal flaw in dynamic cellular environments where pH can shift. Furthermore, EGTA's slow on-rate makes it incapable of capturing rapid, localized calcium spikes (nanodomains), resulting in signal blurring. Conversely, while EDTA binds calcium rapidly, it lacks discrimination between calcium and magnesium, leading to the unintended stripping of essential magnesium from enzymatic buffers. BAPTA is specifically procured to bypass these limitations by providing pH-stable, magnesium-sparing, and ultra-fast calcium chelation[1].

Calcium Binding Kinetics and On-Rate Superiority

BAPTA is engineered for rapid calcium capture, achieving a diffusion-limited on-rate (k_on) of approximately 4 × 10^8 M^-1 s^-1. In direct comparison, the generic substitute EGTA exhibits a significantly slower on-rate of 1.5 × 10^6 M^-1 s^-1 at physiological pH. This >100-fold kinetic advantage allows BAPTA to effectively buffer calcium within 30 nm of an ion channel pore, whereas EGTA only becomes effective at distances greater than 100 nm [1].

Evidence DimensionCalcium binding on-rate (k_on)
Target Compound DataBAPTA: ~4 × 10^8 M^-1 s^-1
Comparator Or BaselineEGTA: ~1.5 × 10^6 M^-1 s^-1
Quantified Difference>100-fold faster binding kinetics for BAPTA
ConditionsPhysiological pH (7.0-7.2), room temperature

Crucial for electrophysiology and live-cell imaging where capturing rapid, localized calcium transients is required without signal delay.

pH Independence of Calcium Dissociation Constant (Kd)

The aromatic amines in BAPTA lower its protonation pKa, ensuring that its calcium dissociation constant (Kd ≈ 160 nM) remains virtually unchanged between pH 6.0 and 7.5. In contrast, EGTA is >98.5% diprotonated at neutral pH; consequently, a mere 0.1 unit shift in pH around 7.2 causes a 50–80% error in EGTA's apparent Kd [1]. This severe pH dependence makes EGTA unreliable in assays where cellular or reaction pH fluctuates.

Evidence DimensionKd variance in response to pH shifts (pH 6.0 to 7.5)
Target Compound DataBAPTA: Stable Kd ~160 nM, negligible variance
Comparator Or BaselineEGTA: 50-80% error in apparent Kd per 0.1 pH unit shift near 7.2
Quantified DifferenceNear-zero pH sensitivity for BAPTA vs. extreme sensitivity for EGTA
ConditionsAqueous buffer, pH 6.0 - 7.5

Ensures reproducible calcium buffering in complex biochemical reactions or live-cell assays where pH cannot be perfectly clamped.

High Selectivity for Calcium Over Magnesium

BAPTA demonstrates an exceptional preference for calcium over magnesium, with a Ca2+ Kd of ~160 nM and a Mg2+ Kd in the millimolar range (~17 mM). This represents a selectivity ratio of greater than 10^5. By comparison, EDTA binds Mg2+ with high affinity (log K ≈ 8.79, Kd ≈ 1.6 nM), making it an indiscriminate divalent cation chelator [1]. BAPTA's high selectivity prevents the unintended depletion of Mg2+, which is a critical cofactor for ATPases and polymerases.

Evidence DimensionCalcium vs. Magnesium binding affinity (Kd)
Target Compound DataBAPTA: Ca2+ Kd ~160 nM; Mg2+ Kd ~17 mM
Comparator Or BaselineEDTA: Binds both Ca2+ and Mg2+ with high affinity (Mg2+ Kd ~1.6 nM)
Quantified Difference>10^5 selectivity ratio for Ca2+/Mg2+ with BAPTA
ConditionsStandard physiological buffer, 1 mM Mg2+ background

Allows precise control of free calcium levels without stripping magnesium, preserving the function of Mg-dependent enzymes in the assay.

Electrophysiology and Patch-Clamp Internal Solutions

BAPTA's extremely fast on-rate makes it the mandatory chelator for internal pipette solutions when studying rapid calcium-dependent ion channels or neurotransmitter release. Its ability to buffer nanodomain calcium spikes (<30 nm from the pore) prevents unwanted calcium-induced feedback mechanisms that EGTA cannot suppress [1].

Live-Cell Imaging and Calcium Calibration Buffers

Because BAPTA's Kd is insensitive to pH changes in the physiological range, it is the preferred standard for creating zero-calcium calibration solutions and buffering intracellular calcium during fluorescence microscopy. It eliminates the titration errors associated with EGTA when cellular pH fluctuates [2].

Magnesium-Dependent Enzymatic Assays

In biochemical assays requiring precise calcium control without disrupting magnesium-dependent enzymes (e.g., ATPases, kinases, polymerases), BAPTA is procured over EDTA. Its >10^5 selectivity ratio ensures that background magnesium levels remain stable while calcium is strictly sequestered [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

476.14309497 Da

Monoisotopic Mass

476.14309497 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K22DDW77C0

Related CAS

73630-08-7 ( tetra-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Chelating Agents

Pictograms

Irritant

Irritant

Other CAS

85233-19-8

Wikipedia

BAPTA

Dates

Last modified: 08-15-2023
1: Bootman MD, Allman S, Rietdorf K, Bultynck G. Deleterious effects of calcium indicators within cells; an inconvenient truth. Cell Calcium. 2018 Jul;73:82-87. doi: 10.1016/j.ceca.2018.04.005. Epub 2018 Apr 15. Review. PubMed PMID: 29689523.
2: Grover AK. Sodium-Calcium Exchanger in Pig Coronary Artery. Adv Pharmacol. 2017;78:145-170. doi: 10.1016/bs.apha.2016.06.001. Epub 2016 Jul 15. Review. PubMed PMID: 28212796.
3: Wang LY, Augustine GJ. Presynaptic nanodomains: a tale of two synapses. Front Cell Neurosci. 2015 Jan 26;8:455. doi: 10.3389/fncel.2014.00455. eCollection 2014. Review. PubMed PMID: 25674049; PubMed Central PMCID: PMC4306312.
4: Rcom-H'cheo-Gauthier A, Goodwin J, Pountney DL. Interactions between calcium and alpha-synuclein in neurodegeneration. Biomolecules. 2014 Aug 14;4(3):795-811. doi: 10.3390/biom4030795. Review. PubMed PMID: 25256602; PubMed Central PMCID: PMC4192672.
5: Shirakawa H. [Pathophysiological significance of the canonical transient receptor potential (TRPC) subfamily in astrocyte activation]. Yakugaku Zasshi. 2012;132(5):587-93. Review. Japanese. PubMed PMID: 22687694.
6: Brodsky VY, Zvezdina ND. Melatonin as the most effective organizer of the rhythm of protein synthesis in hepatocytes in vitro and in vivo. Cell Biol Int. 2010 Dec;34(12):1199-204. doi: 10.1042/CBI20100036. Review. PubMed PMID: 21067519.
7: Kim N, Cannell MB, Hunter PJ. Changes in the calcium current among different transmural regions contributes to action potential heterogeneity in rat heart. Prog Biophys Mol Biol. 2010 Sep;103(1):28-34. doi: 10.1016/j.pbiomolbio.2010.05.004. Epub 2010 May 27. Review. PubMed PMID: 20553743.
8: Muller KJ, Tsechpenakis G, Homma R, Nicholls JG, Cohen LB, Eugenin J. Optical analysis of circuitry for respiratory rhythm in isolated brainstem of foetal mice. Philos Trans R Soc Lond B Biol Sci. 2009 Sep 12;364(1529):2485-91. doi: 10.1098/rstb.2009.0070. Review. PubMed PMID: 19651650; PubMed Central PMCID: PMC2865113.
9: Paredes RM, Etzler JC, Watts LT, Zheng W, Lechleiter JD. Chemical calcium indicators. Methods. 2008 Nov;46(3):143-51. doi: 10.1016/j.ymeth.2008.09.025. Epub 2008 Oct 16. Review. PubMed PMID: 18929663; PubMed Central PMCID: PMC2666335.
10: Arai AC. The role of kisspeptin and GPR54 in the hippocampus. Peptides. 2009 Jan;30(1):16-25. doi: 10.1016/j.peptides.2008.07.023. Epub 2008 Aug 13. Review. PubMed PMID: 18765263.
11: Chen B, Nicol G, Cho WK. Role of calcium in volume-activated chloride currents in a mouse cholangiocyte cell line. J Membr Biol. 2007 Jan;215(1):1-13. Epub 2007 May 5. Review. PubMed PMID: 17483866.
12: Sergeev IN. Calcium signaling in cancer and vitamin D. J Steroid Biochem Mol Biol. 2005 Oct;97(1-2):145-51. Epub 2005 Aug 2. Review. PubMed PMID: 16081284.
13: Hübener M, Bonhoeffer T. Visual cortex: two-photon excitement. Curr Biol. 2005 Mar 29;15(6):R205-8. Review. PubMed PMID: 15797013.
14: Gall D, Roussel C, Nieus T, Cheron G, Servais L, D'Angelo E, Schiffmann SN. Role of calcium binding proteins in the control of cerebellar granule cell neuronal excitability: experimental and modeling studies. Prog Brain Res. 2005;148:321-8. Review. PubMed PMID: 15661200.
15: D'Angelo E, Rossi P, Gall D, Prestori F, Nieus T, Maffei A, Sola E. Long-term potentiation of synaptic transmission at the mossy fiber-granule cell relay of cerebellum. Prog Brain Res. 2005;148:69-80. Review. PubMed PMID: 15661182.
16: Kwon G, Marshall CA, Pappan KL, Remedi MS, McDaniel ML. Signaling elements involved in the metabolic regulation of mTOR by nutrients, incretins, and growth factors in islets. Diabetes. 2004 Dec;53 Suppl 3:S225-32. Review. PubMed PMID: 15561916.
17: Yeung PK. DP-b99 (D-Pharm). Curr Opin Investig Drugs. 2004 Jan;5(1):90-4. Review. PubMed PMID: 14983980.
18: Balaban PM, Korshunova TA, Bravarenko NI. Postsynaptic calcium contributes to reinforcement in a three-neuron network exhibiting associative plasticity. Eur J Neurosci. 2004 Jan;19(2):227-33. Review. PubMed PMID: 14725616.
19: Kito Y, Suzuki H. Electrophysiological properties of gastric pacemaker potentials. J Smooth Muscle Res. 2003 Oct;39(5):163-73. Review. PubMed PMID: 14695027.
20: Kuwabara M, Takahashi K, Inanami O. Induction of apoptosis through the activation of SAPK/JNK followed by the expression of death receptor Fas in X-irradiated cells. J Radiat Res. 2003 Sep;44(3):203-9. Review. PubMed PMID: 14646222.

Explore Compound Types